UCB9608

Descripción general

Descripción

UCB9608 es un inhibidor potente, selectivo y de administración oral de la fosfatidilinositol 4-quinasa tipo III beta (PI4KIIIβ). Este compuesto ha demostrado un gran potencial en la investigación científica debido a su alta selectividad y eficacia. Se utiliza principalmente como agente inmunosupresor y ha demostrado excelentes propiedades farmacocinéticas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de UCB9608 implica múltiples pasos, comenzando con la preparación de intermediarios claveLas condiciones de reacción a menudo implican el uso de disolventes orgánicos, catalizadores y temperaturas controladas para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la escalabilidad. Esto implica el uso de grandes reactores, sistemas automatizados y estrictas medidas de control de calidad para mantener la coherencia y la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

UCB9608 experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: La adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Reemplazo de un grupo funcional por otro, a menudo facilitado por catalizadores o reactivos específicos

Reactivos y Condiciones Comunes

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Catalizadores: Paladio sobre carbono, óxido de platino

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción podría producir compuestos desoxigenados .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

UCB9608 exhibits a high selectivity for PI4KIIIβ, with an IC50 value of 11 nM. Its chemical structure includes a pyrazolo[3,4-d]pyrimidine ring system, which is characteristic of various kinase inhibitors. The compound's pharmacokinetic profile demonstrates excellent metabolic stability, making it suitable for oral administration .

This compound's applications span various fields, including immunology, oncology, and drug development:

Immunosuppression in Organ Transplantation

This compound has been extensively studied for its ability to prolong allogeneic organ engraftment in vivo. By inhibiting PI4KIIIβ, it modulates immune responses, promoting donor-specific tolerance while preventing acute rejection episodes .

Case Study:

In a study involving C57BL/6 mice with cardiac allografts, this compound was administered alongside maintenance immunosuppression. The results indicated that this compound significantly enhanced graft survival without increasing the risk of allograft rejection when combined with anti-PD-1 immunotherapy .

Cancer Immunotherapy

The compound's immunomodulatory properties make it a candidate for enhancing anti-tumor immunity. Research indicates that this compound can improve the efficacy of immunotherapies by altering immune cell activation pathways .

Case Study:

In melanoma models, this compound was used to evaluate its effects on T cell populations and their regulatory capabilities. The findings suggested that treatment with this compound increased the fraction of regulatory T cells expressing inhibitory receptors, indicating a potential mechanism for enhancing anti-tumor responses while maintaining tolerance .

Drug Development and Medicinal Chemistry

As a tool compound, this compound is utilized in drug discovery to explore lipid signaling pathways and develop new therapeutic agents targeting PI4KIIIβ. Its unique properties allow researchers to investigate structure-activity relationships and optimize related compounds for improved efficacy and safety profiles .

Mecanismo De Acción

UCB9608 ejerce sus efectos al inhibir selectivamente PI4KIIIβ, una enzima involucrada en la síntesis de fosfatidilinositol 4-fosfato. Esta inhibición interrumpe varios procesos celulares, incluido el tráfico de membranas y la señalización lipídica. La alta selectividad del compuesto para PI4KIIIβ sobre otras quinasas lipídicas garantiza efectos mínimos fuera del objetivo, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos Similares

PIK-93: Otro inhibidor de PI4K con una selectividad más amplia.

GSK-A1: Un inhibidor específico de PI4KA.

BQR-695: Un inhibidor de PI4K con actividad contra variantes humanas y parasitarias.

Unicidad de UCB9608

This compound destaca por su alta selectividad para PI4KIIIβ, su excelente estabilidad metabólica y su biodisponibilidad oral. Estas propiedades lo convierten en una opción superior para la investigación y posibles aplicaciones terapéuticas en comparación con otros inhibidores de PI4K .

Actividad Biológica

UCB9608 is a small molecule drug identified as a potent inhibitor of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), primarily developed for immunosuppressive therapies. Its biological activity is particularly relevant in the context of organ transplantation and cancer immunotherapy, where it has shown promise in prolonging allogeneic organ engraftment and modulating immune responses.

This compound targets PI4KIIIβ, a crucial enzyme involved in membrane trafficking and phosphoinositide metabolism. By inhibiting this kinase, this compound alters the signaling pathways that regulate immune cell activation and tolerance. This modulation can promote donor-specific tolerance in organ transplantation while enhancing antitumor immunity.

Key Research Findings

- Prolongation of Allogeneic Organ Engraftment : Research has demonstrated that this compound significantly extends the survival of transplanted organs in vivo, suggesting its potential as a therapeutic agent for preventing graft rejection .

- Induction of Antitumor Immunity : A study indicated that switching from cyclosporine A (CsA) therapy to this compound allows for effective antitumor immunity without compromising graft tolerance. This operational tolerance is not dependent on regulatory T cells (Tregs), indicating a novel mechanism of immune modulation .

- Pharmacokinetics and Selectivity : this compound has been optimized for better solubility and metabolic stability compared to earlier compounds in its class. Its pharmacokinetic profile supports its use as an oral medication, which is advantageous for patient compliance .

Data Table: Biological Activity of this compound

Case Study 1: Graft Rejection and Cancer Immunotherapy

In a pivotal study, researchers investigated the effects of this compound on mice undergoing solid organ transplantation while also receiving cancer immunotherapy. The results showed that mice treated with this compound maintained grafts longer than those treated with traditional immunosuppressants like CsA, while still responding effectively to tumor challenges. This indicates that this compound can facilitate a dual approach to managing organ rejection and cancer treatment .

Case Study 2: Mechanistic Insights into T Cell Regulation

Another study focused on the signaling pathways affected by this compound in T cells. It was found that treatment with this compound leads to a distinct signaling profile in regulatory T cells compared to effector T cells, suggesting that it enhances the regulatory functions necessary for maintaining self-tolerance while suppressing unwanted immune responses .

Propiedades

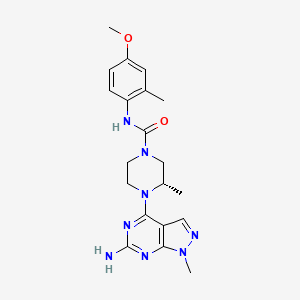

IUPAC Name |

(3S)-4-(6-amino-1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-N-(4-methoxy-2-methylphenyl)-3-methylpiperazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N8O2/c1-12-9-14(30-4)5-6-16(12)23-20(29)27-7-8-28(13(2)11-27)18-15-10-22-26(3)17(15)24-19(21)25-18/h5-6,9-10,13H,7-8,11H2,1-4H3,(H,23,29)(H2,21,24,25)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRONAJQPZWDYAR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CCN1C2=NC(=NC3=C2C=NN3C)N)C(=O)NC4=C(C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of UCB9608?

A1: this compound is a potent and orally bioavailable inhibitor of phosphatidylinositol 4-kinase III beta (PI4KIIIβ) []. By inhibiting PI4KIIIβ, this compound disrupts the production of phosphatidylinositol 4-phosphate (PI4P), a key phospholipid involved in intracellular signaling pathways []. This disruption of PI4P signaling ultimately leads to the suppression of immune responses, specifically by affecting T cell activation and promoting a more tolerogenic phenotype [].

Q2: How does this compound impact T cell signaling and function?

A2: Research suggests that this compound treatment leads to less stable formation of the LAT (Linker for Activation of T cells) signaling complex in the immunological synapse of T cells [, ]. This complex is crucial for propagating T cell activation signals upon antigen recognition. The destabilization of the LAT complex by this compound is thought to contribute to the attenuation of proximal T cell signaling, ultimately favoring regulatory T cell function over effector T cell function [, ].

Q3: What are the potential therapeutic benefits of inhibiting PI4KIIIβ with compounds like this compound?

A3: Studies have demonstrated that this compound can significantly prolong allogeneic organ engraftment in vivo, suggesting its potential as an immunosuppressive agent for transplantation []. The ability of this compound to promote immune tolerance by modulating T cell signaling further strengthens its potential for treating autoimmune diseases and preventing transplant rejection.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.